molecular formula C18H27N3O4 B12230020 4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholine-4-carbonyl)morpholine

4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12230020
M. Wt: 349.4 g/mol
InChI Key: LLFRQLZZVFVBGO-UHFFFAOYSA-N
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Description

4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features a pyridine ring substituted with methoxy and dimethyl groups, linked to a morpholine ring through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 4-methoxy-3,5-dimethylpyridine, is synthesized through a series of reactions involving methylation and methoxylation.

    Coupling with Morpholine: The pyridine intermediate is then coupled with morpholine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is also common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The methoxy and dimethyl groups on the pyridine ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted pyridine derivatives

Scientific Research Applications

4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine ring can engage in π-π stacking interactions with aromatic amino acids in protein active sites, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3,5-dimethylpyridine: A simpler analog lacking the morpholine and carbonyl groups.

    Morpholine-4-carbonyl chloride: A precursor used in the synthesis of the target compound.

    4-Methoxy-3,5-dimethyl-2-pyridinemethanol: A related compound with a hydroxyl group instead of the morpholine-carbonyl moiety.

Uniqueness

4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to its combination of a substituted pyridine ring and a morpholine-carbonyl group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H27N3O4

Molecular Weight

349.4 g/mol

IUPAC Name

[4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H27N3O4/c1-13-10-19-15(14(2)17(13)23-3)11-20-4-9-25-16(12-20)18(22)21-5-7-24-8-6-21/h10,16H,4-9,11-12H2,1-3H3

InChI Key

LLFRQLZZVFVBGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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